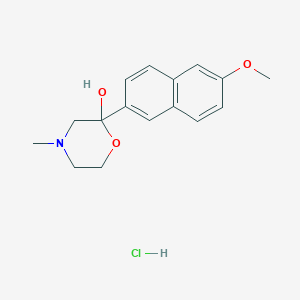
2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthalene ring substituted with a methoxy group and a morpholine ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride typically involves the reaction of 6-methoxy-2-naphthol with 4-methylmorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydro derivatives, and substituted naphthalenes.
Aplicaciones Científicas De Investigación
2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Methoxynaphthalen-2-yl)propanamide
- 2-(6-Methoxynaphthalen-2-yl)propanoate
- 2-(6-Methoxynaphthalen-2-yl)propanenitrile
Uniqueness
2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride stands out due to its unique combination of a naphthalene ring and a morpholine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
835612-27-6 |
|---|---|
Fórmula molecular |
C16H20ClNO3 |
Peso molecular |
309.79 g/mol |
Nombre IUPAC |
2-(6-methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C16H19NO3.ClH/c1-17-7-8-20-16(18,11-17)14-5-3-13-10-15(19-2)6-4-12(13)9-14;/h3-6,9-10,18H,7-8,11H2,1-2H3;1H |
Clave InChI |
ZKKUMSXBHVKFMP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOC(C1)(C2=CC3=C(C=C2)C=C(C=C3)OC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


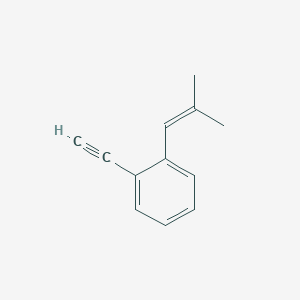
![16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid](/img/structure/B12537361.png)
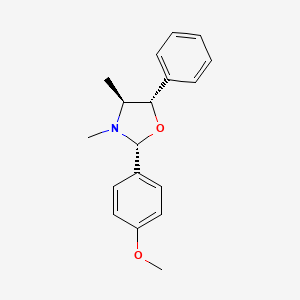

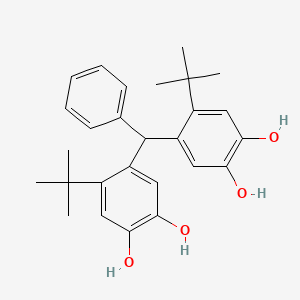
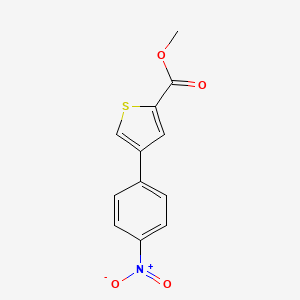
silane](/img/structure/B12537380.png)
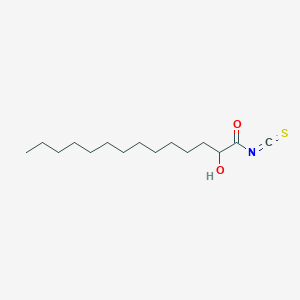
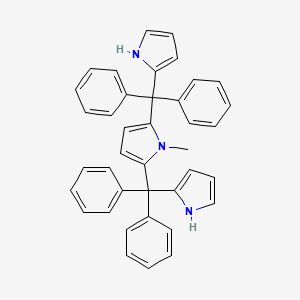
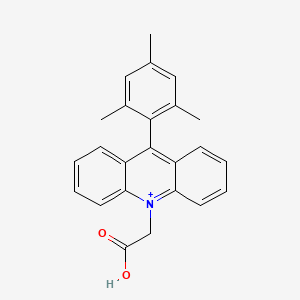
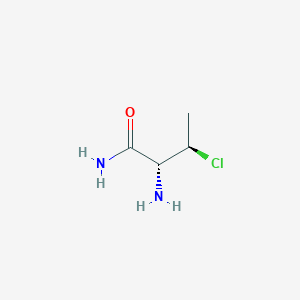
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid](/img/structure/B12537417.png)
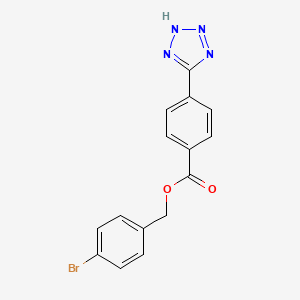
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)
